molecular formula C11H16N2O2S B12129442 N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide

Katalognummer: B12129442
Molekulargewicht: 240.32 g/mol
InChI-Schlüssel: FDOOXGOCOOATEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide is a chemical compound with a unique structure that includes a thiazole ring. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 5-acetyl-4-methyl-thiazole with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)butanamide

Uniqueness

N-(5-Acetyl-4-methyl-thiazol-2-yl)-2,2-dimethyl-propionamide is unique due to its specific structure, which includes a thiazole ring and a 2,2-dimethyl-propionamide group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Eigenschaften

Molekularformel

C11H16N2O2S

Molekulargewicht

240.32 g/mol

IUPAC-Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H16N2O2S/c1-6-8(7(2)14)16-10(12-6)13-9(15)11(3,4)5/h1-5H3,(H,12,13,15)

InChI-Schlüssel

FDOOXGOCOOATEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.